molecular formula C4H2ClNO2 B3089130 1,3-Oxazole-5-carbonyl chloride CAS No. 118994-91-5

1,3-Oxazole-5-carbonyl chloride

Cat. No. B3089130
CAS RN: 118994-91-5
M. Wt: 131.52 g/mol
InChI Key: WTMXQJKXFQLPLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

OCC is used in the synthesis of heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. It is also used in the synthesis of polymers, such as polyimides, and in the synthesis of dyes, such as azo dyes.


Molecular Structure Analysis

The molecular structure of OCC consists of a five-membered ring with two nitrogen atoms and one oxygen atom . The molecular weight of OCC is 131.52 g/mol.


Chemical Reactions Analysis

OCC can react with a wide range of organic compounds. It can react with aldehydes and ketones to form oxazoles, thiazoles, and imidazoles. It can also react with alcohols to form ethers and with amines to form amides.


Physical And Chemical Properties Analysis

OCC is a colorless, volatile liquid with a boiling point of 74°C and a density of 1.22 g/mL. It is soluble in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons.

Mechanism of Action

The mechanism of action of OCC is based on its ability to react with a wide range of organic compounds. It can react with aldehydes and ketones to form oxazoles, thiazoles, and imidazoles. It can also react with alcohols to form ethers and with amines to form amides.

Safety and Hazards

OCC is known to cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors . Protective clothing, gloves, and eye/face protection should be worn when handling OCC .

properties

IUPAC Name

1,3-oxazole-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4(7)3-1-6-2-8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMXQJKXFQLPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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